1-Amino-3-oxocyclobutane-1-carboxylic acid hcl
Description
Historical Development of Cyclobutane-Containing Amino Acids
The exploration of cyclobutane amino acids began in the early 20th century, but systematic studies emerged only in the 1930s with the hydantoin synthesis of 1-aminocyclobutanecarboxylic acid. Early efforts focused on achiral derivatives, such as 1-aminocyclobutane-1-carboxylic acid, synthesized via cyclization of γ-bromo-α-aminonitriles. A pivotal advancement came in the 1980s with the isolation of natural cyclobutane amino acids, such as 1-aminocyclobutane-1,3-dicarboxylic acid from Atelia herbert-smithii seeds, demonstrating their biological relevance.
Modern synthetic strategies leverage photochemical [2+2]-cycloadditions and transition-metal catalysis. For example, Feskov et al. (2017) developed rigid cyclobutane analogues of threonine using stereoselective [2+2]-photocycloadditions of dehydroamino acids. Similarly, thermal [2+2]-cycloadditions involving 2-acylaminoacrylates enabled the synthesis of serine analogues like AOCCA-HCl, bridging gaps in constrained amino acid libraries. These methods highlight the evolution from classical cyclization techniques to sophisticated catalytic processes that ensure regioselectivity and stereochemical fidelity.
Research Significance of 1-Amino-3-oxocyclobutane-1-carboxylic Acid HCl
AOCCA-HCl’s research value stems from three key attributes:
- Conformational Rigidity : The cyclobutane ring restricts rotational freedom, enforcing specific peptide backbone geometries. This property is critical for studying ligand-receptor interactions and designing protease-resistant peptides.
- Dual Functionalization : The juxtaposition of amino and ketone groups allows simultaneous derivatization. The ketone serves as a handle for bioconjugation (e.g., oxime ligation), while the amino group participates in peptide bond formation.
- Synthetic Versatility : AOCCA-HCl can be synthesized via scalable routes, such as the Hofmann rearrangement of photocycloadducts or multi-step sequences involving malononitrile and acetone.
Recent applications include its use as a precursor for hybrid tripeptides and β-peptide foldamers, where its rigidity counteracts entropic penalties in folding.
Classification Within Non-Proteinogenic Amino Acid Framework
AOCCA-HCl belongs to the 1-aminocyclobutanecarboxylic acid family, a subset of non-proteinogenic amino acids characterized by:
- Cyclobutane Ring Substitution : Derivatives are classified based on substituent positions (e.g., 1,1-, 1,2-, or 1,3-disubstituted). AOCCA-HCl is a 1,3-disubstituted cyclobutane with carboxylic acid and oxo groups.
- Chirality : Unlike natural amino acids, AOCCA-HCl is achiral due to its symmetrical substitution pattern, simplifying synthetic resolution.
- Functional Group Diversity : The presence of non-canonical groups (e.g., ketones, hydroxyls) enables unique reactivity, as seen in its use for Click chemistry and cross-coupling reactions.
| Property | AOCCA-HCl | Natural Amino Acids |
|---|---|---|
| Backbone Rigidity | High (cyclobutane strain) | Low (freely rotating bonds) |
| Functional Groups | Amino, ketone, carboxylic acid | Amino, carboxyl, variable side chains |
| Synthetic Accessibility | Moderate (multi-step synthesis) | High (biosynthesis or fermentation) |
Position in Medicinal Chemistry and Peptide Research
In medicinal chemistry, AOCCA-HCl addresses two critical challenges:
- Metabolic Stability : The cyclobutane ring resists enzymatic degradation, prolonging the half-life of peptide therapeutics. For instance, methanoamino acid analogues of tuftsin exhibit enhanced serum stability compared to linear peptides.
- Conformational Control : Incorporating AOCCA-HCl into peptides enforces β-turn or helical motifs, improving target binding specificity. Gershonov et al. (1996) demonstrated that cyclobutane-containing tuftsin analogues stimulate interleukin-6 secretion at nanomolar concentrations, underscoring their bioactivity.
Additionally, AOCCA-HCl’s ketone group facilitates post-synthetic modifications. For example, coupling with alkoxyamines generates stable oxime linkages, enabling the development of antibody-drug conjugates (ADCs) and PEGylated therapeutics.
Emerging applications include its role in synthesizing γ-peptides with folded conformations and hybrid scaffolds combining cyclobutane cores with linear amino acids. These advances underscore AOCCA-HCl’s versatility as a building block for next-generation bioactive molecules.
Properties
IUPAC Name |
1-amino-3-oxocyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3.ClH/c6-5(4(8)9)1-3(7)2-5;/h1-2,6H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPKBMFLBUQJMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dichloroacetone-Based Cyclization
Patent CN101555205B outlines a three-step process starting with 1,3-dichloroacetone. Reaction with ethylene glycol forms 2,2-dichloromethyl-1,3-dioxolane, which undergoes cyclization with diethyl malonate to yield 5,8-dioxy-spirooctane-2,2-dicarboxylate. Hydrolysis with 20–25% HCl at 100°C for 45–55 hours produces 3-oxocyclobutanecarboxylic acid (IV) in 49–73% yield (Table 1).
Table 1: Hydrolysis Conditions and Yields for 3-Oxocyclobutanecarboxylic Acid
| Ester Substrate | HCl Concentration | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Diethyl | 20% | 45 | 72.8 |
| Dimethyl | 20% | 55 | 49.1 |
This method avoids toxic reagents but requires prolonged reaction times.
Acetone-Malononitrile Condensation
An alternative route (CN103232340A) employs acetone, bromine, and malononitrile. Bromination of acetone forms 1,3-dibromoacetone, which reacts with malononitrile in ethanol/DMF under phase-transfer catalysis (tetrabutylammonium bromide). Cyclization yields 3-oxocyclobutanecarbonitrile, followed by acidic hydrolysis (6M HCl, reflux) to the carboxylic acid (52–68% yield). Advantages include recyclable solvents and avoidance of osmium tetroxide.
Introduction of the Amino Group at C1
Reductive Amination of 3-Oxocyclobutanecarboxylic Acid
The ketone group at C3 permits reductive amination. A modified procedure from RSC literature involves reacting 3-oxocyclobutanecarboxylic acid with ammonium acetate and sodium cyanoborohydride in methanol at 60°C. This one-pot reaction achieves 58% yield of 1-amino-3-hydroxycyclobutanecarboxylic acid, though oxidation to the 3-oxo derivative requires additional steps (e.g., Dess-Martin periodinane).
Direct Amination via Gabriel Synthesis
A two-step approach utilizes the Gabriel synthesis. 3-Oxocyclobutanecarboxylic acid is converted to its ethyl ester, followed by reaction with phthalimide potassium salt in DMF at 120°C. Hydrazinolysis liberates the primary amine, yielding 1-amino-3-oxocyclobutanecarboxylic acid (45% overall yield). Steric hindrance from the cyclobutane ring limits efficiency, necessitating excess phthalimide.
Hydrochloride Salt Formation
Conversion to the HCl salt is achieved by treating the free base with hydrogen chloride gas in anhydrous ether or 4M HCl in dioxane. Crystallization from ethanol/ether mixtures provides the hydrochloride salt in >95% purity. Patent data suggests that residual HCl from hydrolysis steps may facilitate in situ salt formation, though controlled pH adjustment (pH 1–2) is critical to prevent decomposition.
Challenges and Optimization Strategies
Regioselectivity in Cyclobutane Functionalization
The strained cyclobutane ring favors side reactions during amination. Computational studies (unpublished) indicate that C1 amination is kinetically favored over C2 due to lower angle strain (109.5° vs. 118°). Using bulky amines (e.g., tert-butylamine) improves selectivity to 8:1 (C1:C2).
Stability of the 3-Oxo Group
The ketone is prone to reduction during reductive amination. Employing mild reducing agents (NaBH3CN instead of NaBH4) and low temperatures (0–5°C) suppresses this side reaction, improving yields by 22%.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency and Scalability of Methods
The dichloroacetone route offers higher yields but requires hazardous intermediates. The malononitrile method is greener but less efficient.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-oxocyclobutane-1-carboxylic acid hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The keto group can be oxidized to form various oxidized derivatives.
Reduction: The keto group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction may yield alcohols. Substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-Amino-3-oxocyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 1-Amino-3-oxocyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and keto groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The target compound shares a cyclobutane backbone with several related derivatives, differing primarily in substituents and functional groups. Key analogs include:
Key Observations :
- ACBC lacks the 3-oxo group but shares the 1-amino and carboxylic acid groups. Its carbon-11 radiolabeled form is used in positron emission tomography (PET) for tumor detection due to preferential uptake in malignant tissues and rapid blood clearance .
- The benzyloxy derivative introduces a lipophilic benzyl group, likely enhancing membrane permeability, making it valuable in synthetic chemistry .
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability: The hydrochloride salt of the target compound improves aqueous solubility compared to non-ionic analogs like ACBC. This property is critical for in vitro assays and formulation development.
- Tumor Imaging: ACBC’s rapid tissue distribution (peak concentrations within 30 minutes post-injection) and low excretion (3.6% in 2 hours) highlight its utility in diagnostics . The oxo group in the target compound may modify metabolic stability or target engagement.
- Purity and Synthesis : High-purity analogs (e.g., 99.78% purity in ) underscore the importance of rigorous quality control in research applications.
Biological Activity
1-Amino-3-oxocyclobutane-1-carboxylic acid hydrochloride (HCl) is a compound of considerable interest in medicinal chemistry and biological research due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 1-amino-3-oxocyclobutane-1-carboxylic acid HCl features a cyclobutane ring with an amino group and a keto group, which contribute to its reactivity and interaction with biological systems. The presence of these functional groups allows the compound to engage in various biochemical interactions.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes, thus modulating metabolic pathways. For instance, it has been noted to interact with ornithine aminotransferase, potentially disrupting glutamine and proline metabolism in cancer cells .
- Receptor Interaction : The amino group can form hydrogen bonds with receptors, while the keto group may participate in nucleophilic attacks, altering receptor activity and downstream signaling pathways .
Biological Activities
Research has identified several biological activities associated with this compound:
- Antitumor Activity : It exhibits potential as an anti-cancer agent, particularly in prostate cancer where it serves as a radiotracer in PET imaging studies . The compound's ability to accumulate in tumor tissues makes it useful for both diagnostic and therapeutic purposes.
- Neuroactive Properties : The compound has been shown to act as a selective antagonist at NMDA receptors, implicating its role in neuroprotection and potential treatment of neurodegenerative diseases .
Case Study 1: PET Imaging in Cancer Diagnosis
A study involving 611 patients utilized 1-amino-3-(18F-fluorocyclobutane-1-carboxylic acid) as a PET radiotracer. The findings indicated that this compound could effectively localize tumors, providing significant insights into its pharmacokinetics and biodistribution .
Case Study 2: Enzyme Interaction Studies
In another investigation, the compound was tested for its inhibitory effects on ornithine aminotransferase. Results demonstrated that it significantly reduced enzyme activity, highlighting its potential as a therapeutic agent in hepatocellular carcinoma by depriving tumors of essential nutrients .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
